8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined using a combination of techniques, including high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular structure and the types of bonds present in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a series of steps, each of which needs to be carefully controlled to ensure the correct product is formed . The reactions may involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using a variety of analytical techniques. These may include measurements of melting point, boiling point, solubility, and stability under various conditions .Mechanism of Action
The mechanism of action of similar compounds often involves their interaction with specific biological targets. For instance, piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can be found in biologically active compounds for a variety of disease states .
Safety and Hazards
properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-3-31-13-12-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)14-15-4-6-16(22)7-5-15/h4-7H,3,8-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULPEQLXOLQYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.